molecular formula C11H24N2 B1389069 N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine CAS No. 933744-96-8

N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine

Cat. No.: B1389069
CAS No.: 933744-96-8
M. Wt: 184.32 g/mol
InChI Key: VQBUMRMEVNBSKO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine typically involves the hydrogenation of 3,5-dimethylpyridine . This process can be carried out using various hydrogenation catalysts under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale hydrogenation processes similar to those used in laboratory settings. The use of high-pressure reactors and efficient catalysts is crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of secondary or tertiary amines.

Scientific Research Applications

N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and receptor binding.

    Medicine: Research into potential therapeutic uses, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows for distinct interactions with biological targets. This makes it valuable in research settings where precise modulation of biological pathways is required.

Properties

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-4-12-5-6-13-8-10(2)7-11(3)9-13/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBUMRMEVNBSKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1CC(CC(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine
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N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine
Reactant of Route 3
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N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine
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N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine
Reactant of Route 5
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N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine
Reactant of Route 6
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N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine

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